

Protocol for preparing choline stearate nanoparticles

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Compound of Interest

Compound Name: Choline stearate

Cat. No.: B1615063

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Application Notes and Protocols

Topic: Preparation of **Choline Stearate** Solid Lipid Nanoparticles (SLNs)

Introduction

Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, offering enhanced bioavailability, controlled release, and improved stability for encapsulated therapeutic agents.[1][2] SLNs are colloidal carriers with a particle size ranging from 10 to 1000 nm, composed of a solid lipid core stabilized by surfactants.[2][3] Stearic acid, a biocompatible and biodegradable fatty acid, is a commonly used lipid for the solid matrix of SLNs.[4][5] Choline and its derivatives can be incorporated into the nanoparticle formulation, often as part of the surfactant system (e.g., phosphatidylcholine from lecithin) or as a cationic surface modifier, to enhance cellular uptake and stability.[6][7]

This document provides a detailed protocol for the preparation of **choline stearate** nanoparticles using a high-shear homogenization and ultrasonication method. This technique is reliable, scalable, and avoids the use of harsh organic solvents.[2] We will also detail the standard procedures for the physicochemical characterization of the resulting nanoparticles.

Experimental Protocols

Materials and Equipment

| Materials | Supplier Example | Purpose |
|---------------------------|---------------------|--|
| Stearic Acid | Sigma-Aldrich | Solid lipid matrix |
| Soya Lecithin | Avanti Polar Lipids | Surfactant (contains phosphatidylcholine) |
| Polysorbate 80 (Tween 80) | Sigma-Aldrich | Co-surfactant and stabilizer |
| (Optional) Model Drug | e.g., Curcumin | Active Pharmaceutical Ingredient (API) for loading |
| Deionized Water | Millipore | Aqueous phase |

| Equipment | Supplier Example | Purpose |
|---|------------------|---|
| High-Shear Homogenizer | IKA, Silverson | Coarse emulsion formation |
| Probe Sonicator | Branson, Qsonica | Nanoparticle size reduction |
| Magnetic Stirrer with Hotplate | VWR, Corning | Heating and mixing of phases |
| Water Bath | Julabo | Temperature control |
| Syringe Filters (0.45 µm) | Pall, Sartorius | Removal of large aggregates |
| Particle Size Analyzer | Malvern, Beckman | Measurement of size, Polydispersity Index (PDI), Zeta Potential |
| Transmission Electron Microscope (TEM) | FEI, JEOL | Morphological analysis |
| Differential Scanning Calorimeter (DSC) | TA Instruments | Thermal analysis and crystallinity assessment |

Preparation of Choline Stearate SLNs

This protocol is based on the widely used hot homogenization followed by ultrasonication method.^[5]

Step 1: Preparation of the Lipid Phase

- Weigh 2.0 g of stearic acid and 0.25 g of soya lecithin.[5]
- If incorporating a lipophilic drug, add it to the lipid mixture at this stage (e.g., 50 mg of the model drug).
- Place the components in a glass beaker and heat on a hotplate stirrer to 75-80°C, which is approximately 5-10°C above the melting point of stearic acid.
- Stir the mixture gently until a clear, homogenous molten lipid phase is obtained.

Step 2: Preparation of the Aqueous Phase

- In a separate beaker, prepare the aqueous phase by dissolving 1.0 g of Tween 80 in 150 mL of deionized water.[5]
- Heat the aqueous phase to the same temperature as the lipid phase (75-80°C) under continuous stirring.

Step 3: Formation of the Pre-emulsion

- Pour the hot lipid phase into the hot aqueous phase under continuous stirring with a magnetic stirrer.
- Immediately subject the mixture to high-shear homogenization at 10,000 rpm for 15-20 minutes.[5] This will form a coarse oil-in-water (o/w) pre-emulsion.

Step 4: Ultrasonication for Nanoparticle Formation

- Transfer the hot pre-emulsion to a beaker placed in a temperature-controlled water bath to maintain the temperature above the lipid's melting point.
- Immerse the probe of the sonicator into the pre-emulsion.
- Sonicate the emulsion for 15-20 minutes with a 5-second on/off pulse cycle to prevent overheating. Overheating can lead to metal leaching from the probe tip.[4]
- The result is a hot nanoemulsion.

Step 5: Cooling and Nanoparticle Solidification

- Quickly transfer the hot nanoemulsion to an ice bath (2-5°C) and continue stirring.[5]
- Rapid cooling helps to solidify the lipid droplets into nanoparticles and promotes a less-ordered crystalline structure, which can improve drug loading.[8]
- Allow the dispersion to stir in the ice bath for 30 minutes to ensure complete solidification.
- The final product is a milky-white dispersion of solid lipid nanoparticles. Store at 4°C.

Characterization of Nanoparticles

Particle Size, PDI, and Zeta Potential

- Dilute the SLN dispersion with deionized water to an appropriate concentration.
- Measure the average particle size (Z-average), Polydispersity Index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
- Measurements should be performed in triplicate at 25°C. A PDI value below 0.3 indicates a homogenous particle size distribution.

Entrapment Efficiency (EE) and Drug Loading (DL)

- Transfer 2 mL of the SLN dispersion into a centrifugal filter unit (e.g., Amicon Ultra, 10 kDa MWCO).
- Centrifuge at 4000 rpm for 30 minutes to separate the nanoparticles from the aqueous phase containing the free, untrapped drug.
- Collect the filtrate and quantify the amount of free drug using a suitable analytical method (e.g., UV-Vis spectrophotometry).
- Calculate EE and DL using the following equations:
 - $EE (\%) = [(Total\ Drug - Free\ Drug) / Total\ Drug] \times 100$
 - $DL (\%) = [(Total\ Drug - Free\ Drug) / Total\ Weight\ of\ Lipid\ and\ Drug] \times 100$

Morphological and Thermal Analysis

- Transmission Electron Microscopy (TEM): Dilute the SLN dispersion, place a drop onto a carbon-coated copper grid, negatively stain (e.g., with phosphotungstic acid), and allow it to dry. Observe the morphology, which should be spherical.
- Differential Scanning Calorimetry (DSC): Lyophilize the SLN sample. Perform DSC analysis on the dried SLNs, pure stearic acid, and the pure drug. A depression in the melting peak of the lipid in the SLN formulation compared to the bulk lipid can indicate the small particle size and amorphous state, which is favorable for drug loading.[\[8\]](#)

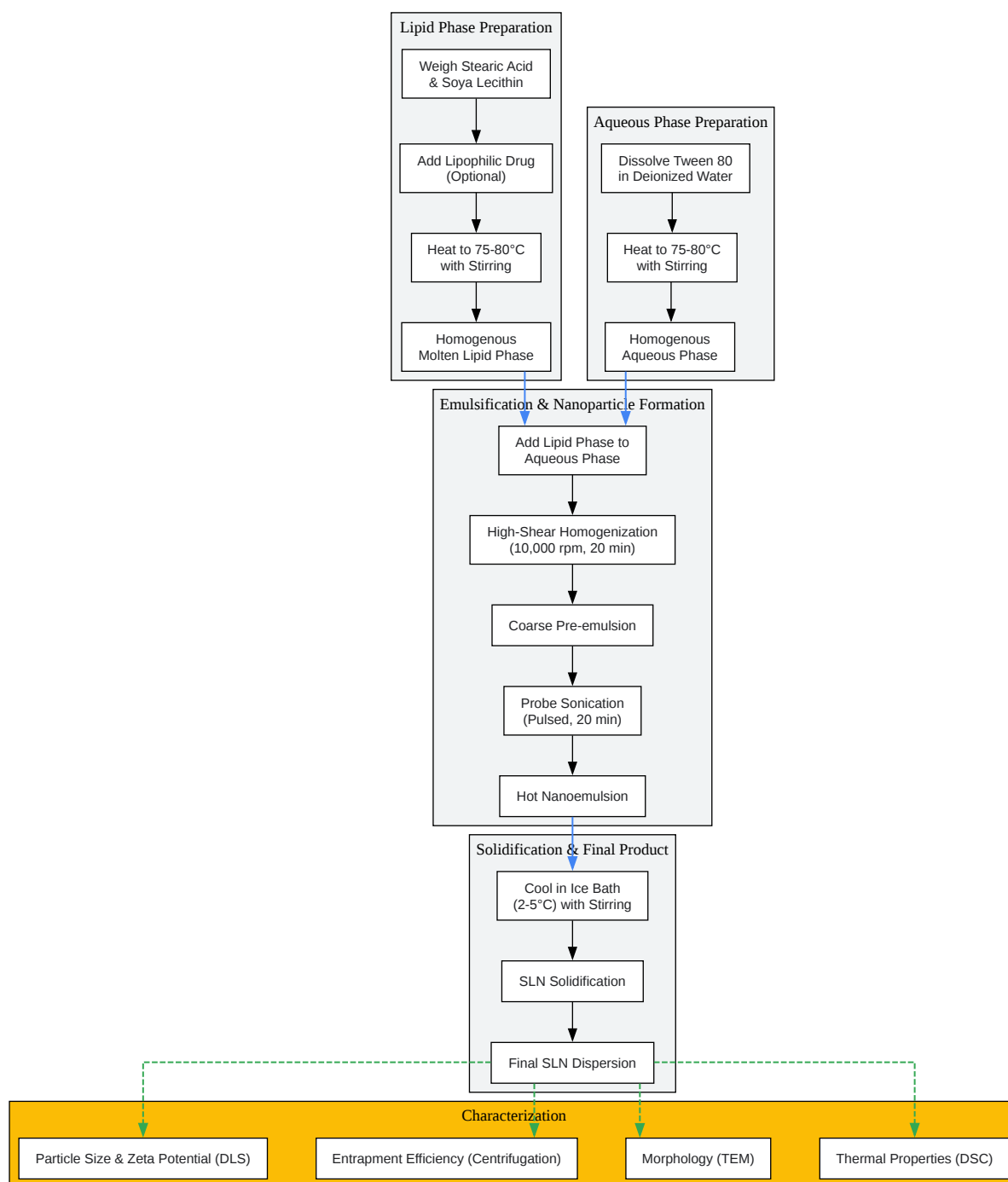
Quantitative Data Summary

The following table summarizes typical quantitative data for SLNs prepared with stearic acid and various surfactants, as reported in the literature. This provides a baseline for expected results.

| Formulation Component | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
|---|--------------------|----------------------------|---------------------------|------------------|---|
| Stearic Acid, Soya Lecithin, Tween 80 (DMF-loaded) | 158 - 462 | N/A | Up to 68.9 | N/A | [2] [5] |
| Glyceryl Monostearate, Tween 80 (Erythromycin-loaded) | 220 - 328 | N/A | 94.6 ± 14.9 | 0.946 ± 0.012 | |
| Stearic Acid, Oleic Acid (Minoxidil-loaded) | N/A | N/A | N/A | N/A | [1] |
| Stearoylcholine-based SLNs | 93 ± 0.1 | N/A | 68.3 ± 3.7 (for BTZ-SLNs) | 0.8 ± 0.05 | [7] |

Visualizations

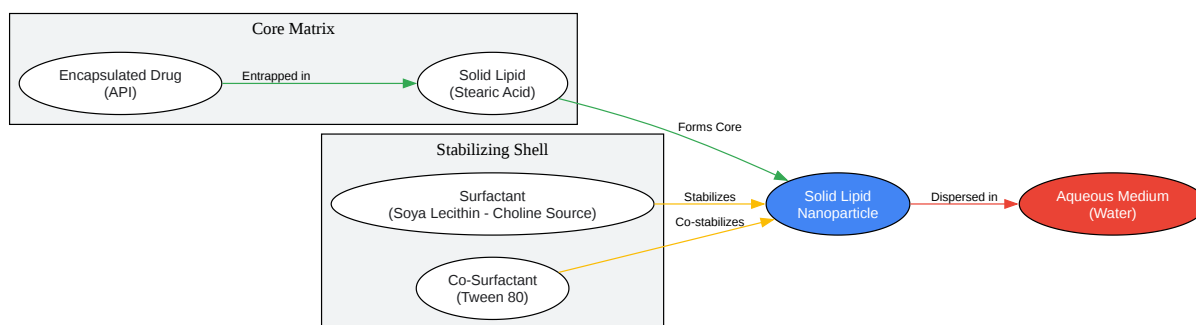
Experimental Workflow Diagram



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Caption: Workflow for preparing **choline stearate** SLNs.

Logical Relationship of SLN Components



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Caption: Components of a solid lipid nanoparticle system.

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